ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group, all attached to a tetrahydropyrimidine core.
Preparation Methods
The synthesis of ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the tetrahydropyrimidine core and the subsequent attachment of the various functional groups. The synthetic route typically involves the use of reagents such as ethyl acetoacetate, 3-fluorobenzaldehyde, and 4-methoxybenzylamine under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The pyridinylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as:
- ETHYL 4-(3-CHLOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- ETHYL 4-(3-BROMOPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
These compounds share a similar tetrahydropyrimidine core but differ in the substituents on the phenyl group
Properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-6-[[(4-methoxybenzoyl)-(pyridin-3-ylmethyl)amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O5/c1-3-38-27(35)24-23(31-28(36)32-25(24)20-7-4-8-21(29)14-20)17-33(16-18-6-5-13-30-15-18)26(34)19-9-11-22(37-2)12-10-19/h4-15,25H,3,16-17H2,1-2H3,(H2,31,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQXLQLUPFIJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CN(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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